molecular formula C16H21NO B7983875 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol

Cat. No.: B7983875
M. Wt: 243.34 g/mol
InChI Key: WHNOLOCULOSWCX-UHFFFAOYSA-N
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Description

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol (IUPAC name: (2E)-4-(1-Benzyl-4-piperidinylidene)-2-buten-1-ol) is a structurally complex alcohol characterized by a conjugated enol system (2-buten-1-ol moiety) fused with a benzyl-substituted piperidine ring. Its molecular formula is C₁₆H₂₁NO, with an average mass of 243.35 g/mol and a monoisotopic mass of 243.162314 . The compound features a double bond in the (2E)-configuration, which influences its stereoelectronic properties and reactivity.

Properties

IUPAC Name

4-(1-benzylpiperidin-4-ylidene)but-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-8,18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOLOCULOSWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC=CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would be designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

Compound Molecular Formula Functional Groups Key Features
4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol C₁₆H₂₁NO Allylic alcohol, piperidylidene, benzyl Conjugated enol system, bulky aromatic substitution, potential H-bond donor
2-Buten-1-ol C₄H₈O Allylic alcohol Simple unsaturated alcohol; involved in aflatoxin synthesis
3-Butyn-1-ol C₄H₆O Propargyl alcohol Triple bond increases polarity and reactivity in GC separations
1-Butanol C₄H₁₀O Primary alcohol Saturated counterpart; baseline for polarity comparisons in GC

Physicochemical and Chromatographic Behavior

  • Polarity and Retention in Gas Chromatography (GC): The unsaturated backbone of 2-buten-1-ol significantly increases retention on polar stationary phases (e.g., water) compared to saturated alcohols like 1-butanol. For example, 2-buten-1-ol elutes 15 minutes later than 1-butanol on a water stationary phase due to stronger hydrogen bonding and dipole interactions . The bulky benzyl-piperidylidene group in the target compound would likely amplify retention further, though steric effects might reduce peak resolution .
  • Impact of Metal Ions in GC: Addition of AgNO₃ to the water stationary phase enhances selectivity for unsaturated alcohols. For 2-buten-1-ol, Ag⁺ coordination with the double bond increases retention by ~5× compared to pure water . Similar behavior is anticipated for 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol, though the benzyl group may sterically hinder metal coordination.

Reactivity in Catalytic Reactions

  • Epoxidation:
    2-Buten-1-ol undergoes epoxidation with H₂O₂ over Ti-MCM-41/48 catalysts, achieving selectivity up to 80% for 2,3-epoxybutan-1-ol under optimized conditions (20°C, 180 min reaction time) . The target compound’s conjugated system and hydroxyl group suggest similar reactivity, but the benzyl-piperidylidene moiety may reduce catalytic efficiency due to steric hindrance or electronic effects.

  • Biological Activity: 2-Buten-1-ol is implicated in aflatoxin synthesis via upregulation of alcohol dehydrogenase 1 . No direct evidence links 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol to such pathways, but its structural complexity may confer distinct pharmacological or toxicological properties.

Biological Activity

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring linked to a benzyl group and a butenol moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Neuroprotective Effects : Preliminary research indicates that it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

The results indicate that the compound exhibits stronger activity against Candida albicans compared to bacterial strains.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound showed a significant reduction in DPPH radical concentration.

Table 2: Antioxidant Activity

Concentration (µg/mL)% Inhibition
1025
5055
10085

These findings suggest that higher concentrations of the compound significantly enhance its antioxidant capacity.

Neuroprotective Effects

In vitro studies using neuronal cell lines have indicated that 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol may protect neurons from oxidative stress-induced apoptosis.

Case Study: Neuroprotection in SH-SY5Y Cells

A study was conducted where SH-SY5Y neuroblastoma cells were treated with various concentrations of the compound prior to exposure to hydrogen peroxide (H₂O₂). The results showed:

  • Cell Viability : Increased cell viability at concentrations of 50 µM and above.
  • Apoptosis Markers : Reduced levels of caspase-3 activation, indicating decreased apoptosis.

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